![molecular formula C29H26N4O4 B2733782 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 877656-91-2](/img/no-structure.png)
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H26N4O4 and its molecular weight is 494.551. The purity is usually 95%.
BenchChem offers high-quality 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Compounds structurally related to "1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" have been synthesized using microwave-assisted methods. For instance, benzyl piperazine derivatives with pyrimidine and isoindolinedione have shown significant antibacterial activity. These synthesis processes demonstrate the potential for developing new antibacterial agents from similar structures (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticonvulsant Activity
Research on pyrrolidine diones structurally similar to the compound has identified several derivatives with significant anticonvulsant activity. These studies highlight the potential therapeutic applications of these compounds in treating seizure disorders (Kamiński, Rzepka, & Obniska, 2011).
Anticancer Activity
Various synthesized derivatives, including those with benzimidazole and pyrimidine moieties, have shown promising anticancer activities against different human cancer cell lines. These findings suggest the potential for compounds with similar structures to be developed as anticancer agents (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Antimicrobial and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been evaluated for their antimicrobial and anti-5-lipoxygenase activities. These compounds represent a potential class of drugs with dual antimicrobial and anti-inflammatory properties (Rahmouni et al., 2016).
Synthesis Methods and Biological Evaluation
The development and synthesis of new chemical entities, including those with pyrimidine dione structures, are of significant interest due to their diverse biological activities. Research into novel methods of synthesis and the biological evaluation of these compounds is crucial for advancing pharmacological sciences (Ghabbour & Qabeel, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 1-(2-bromoacetyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-phenylpiperazine followed by oxidation and deprotection steps.", "Starting Materials": ["1-(2-bromoacetyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione", "4-phenylpiperazine", "copper(II) acetate monohydrate", "sodium ascorbate", "acetic acid", "tetrahydrofuran", "sodium hydroxide", "hydrochloric acid", "water"], "Reaction": ["Step 1: 1-(2-bromoacetyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione and 4-phenylpiperazine are condensed in the presence of copper(II) acetate monohydrate and sodium ascorbate in acetic acid and tetrahydrofuran to form the intermediate 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: The intermediate is then oxidized using sodium hydroxide and hydrogen peroxide to form the corresponding N-oxide.", "Step 3: The N-oxide is then deprotected using hydrochloric acid and water to yield the final product, 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione."] } | |
CAS-Nummer |
877656-91-2 |
Produktname |
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C29H26N4O4 |
Molekulargewicht |
494.551 |
IUPAC-Name |
3-(4-methylphenyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26N4O4/c1-20-11-13-22(14-12-20)33-28(35)27-26(23-9-5-6-10-24(23)37-27)32(29(33)36)19-25(34)31-17-15-30(16-18-31)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 |
InChI-Schlüssel |
AMNCJDGWAGQDCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2733701.png)
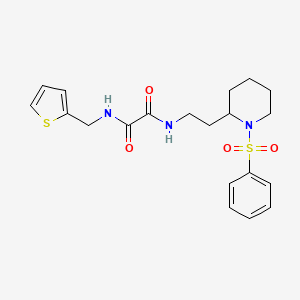
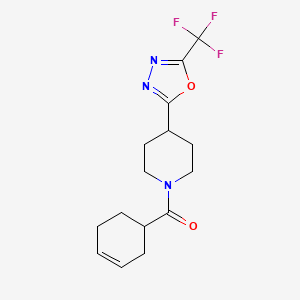
![3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733704.png)
![4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2733705.png)
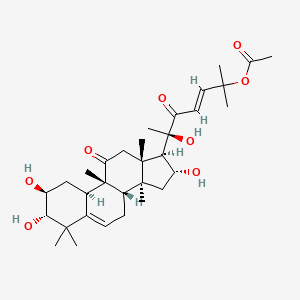

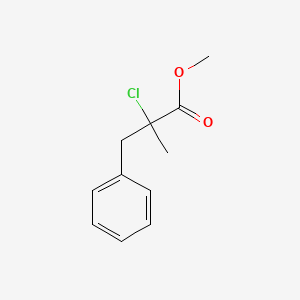
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide](/img/structure/B2733712.png)
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733714.png)
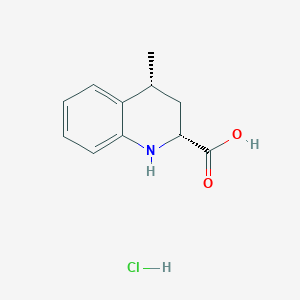

![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)